

Preclinical Profile of the c-Myc Inhibitor MYCi975: A Technical Guide

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This technical guide provides an in-depth overview of the preclinical studies of MYCi975, a novel small-molecule inhibitor of the c-Myc oncoprotein. The c-Myc transcription factor is a master regulator of cellular processes such as proliferation, metabolism, and apoptosis, and its dysregulation is implicated in up to 70% of all human cancers.[1][2] Despite its high validation as a cancer target, the intrinsically disordered nature of the MYC protein has made it a challenging molecule to inhibit directly.[1][3] MYCi975 has emerged as a promising therapeutic candidate with demonstrated preclinical efficacy and a favorable tolerability profile.[1][3]

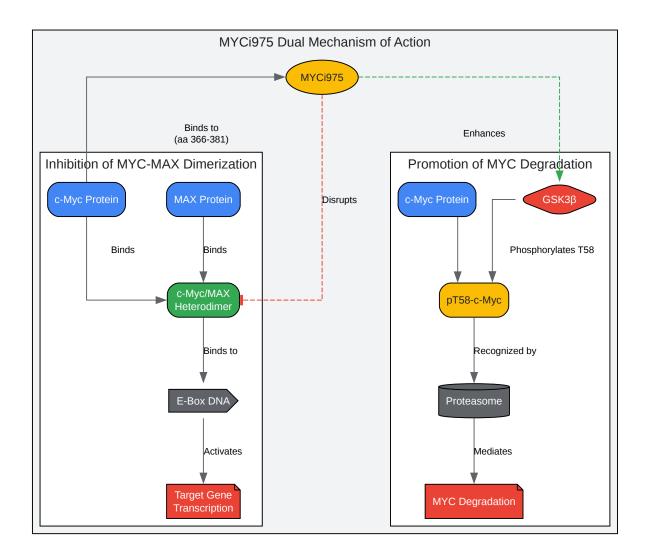
Mechanism of Action of MYCi975

MYCi975 exhibits a dual mechanism of action that leads to the suppression of MYC-dependent activities.[4] Firstly, it directly binds to the c-Myc protein, specifically within the amino acid region 366-381, which is a hotspot for small-molecule interaction.[1] This binding disrupts the critical heterodimerization of c-Myc with its partner protein, MAX, which is essential for binding to DNA E-box sequences and activating the transcription of target genes.[4][5][6][7]

Secondly, MYCi975 promotes the proteasomal degradation of the c-Myc protein.[8][9] It achieves this by enhancing the phosphorylation of c-Myc at threonine-58 (T58).[1][7][8] The phosphorylation of T58, which is mediated by GSK3 β , marks the c-Myc protein for ubiquitination and subsequent degradation by the proteasome.[1][10] This dual action of inhibiting MYC-MAX interaction and promoting MYC protein degradation leads to a significant



reduction in global MYC target gene expression and subsequent inhibition of cancer cell proliferation.[4]



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MYCi975's dual mechanism of action.



In Vitro Preclinical Data

MYCi975 has demonstrated potent anti-proliferative and apoptosis-inducing effects across a variety of cancer cell lines.

Table 1: In Vitro Efficacy of MYCi975 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 for Growth Inhibition (µM)	Apoptosis Induction	Reference
22Rv1	Prostate Cancer	~10	Yes (PARP cleavage)	[9]
Myc-CaP	Prostate Cancer	5-10	Not specified	[11]
LNCaP	Prostate Cancer	5-10	Not specified	[11]
Breast Cancer Panel (14 lines)	Breast Cancer	2.49 - 7.73	Variable (up to 80%)	[12][13]

Note: In breast cancer cell lines, the response to MYCi975 was inversely related to endogenous MYC protein levels; higher MYC levels correlated with decreased sensitivity.[12] [13]

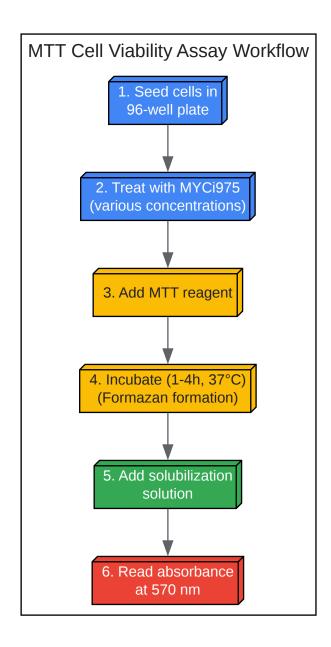
Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[14][15]

- Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of MYCi975 (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 48-72 hours).[15]
- MTT Addition: Add 10 μl of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/ml.[15]



- Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[15]
- Solubilization: Add 100 μl of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[15]
- Data Acquisition: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.[15]



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Workflow for an MTT cell viability assay.

In Vivo Preclinical Data

MYCi975 has demonstrated significant anti-tumor efficacy in vivo with a favorable pharmacokinetic and safety profile.

Table 2: In Vivo Efficacy and Pharmacokinetics of MYCi975

Animal Model	Tumor Type	Dosage	Outcome	Reference
Nude Mice	22Rv1 Prostate Cancer Xenograft	100 mg/kg BID (oral)	Significant inhibition of tumor growth with no adverse effect on body weight.	[9]
FVB Mice (Immunocompet ent)	Myc-CaP Allograft	100 mg/kg/day (i.p.)	Significantly increased survival; stronger tumor inhibition than in immunodeficient mice.	[6]
N/A (Pharmacokinetic s)	Mice	100 mg/kg (oral)	Cmax: 74 μM, Half-life: 7 hours	[6]
N/A (Pharmacokinetic s)	Mice	250 mg/kg (oral)	Cmax: 96 µM, Half-life: 12 hours	[6]

Note: The enhanced efficacy of MYCi975 in immunocompetent mice suggests that an intact immune system contributes to its full anti-tumor activity.[6]

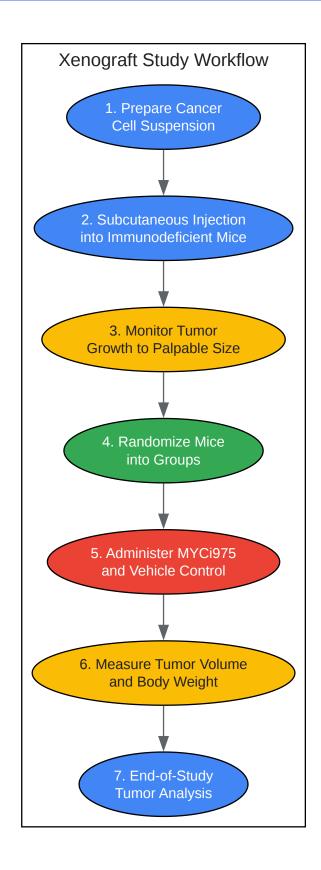


Experimental Protocol: Subcutaneous Xenograft Mouse Model

Xenograft models are a cornerstone of preclinical cancer research for evaluating the efficacy of novel therapeutics in an in vivo setting.[16]

- Cell Preparation: Harvest cancer cells (e.g., 22Rv1) from culture during their exponential growth phase. Prepare a single-cell suspension in a sterile medium, often mixed 1:1 with a basement membrane extract like Matrigel to support tumor formation.[17]
- Animal Model: Use immunodeficient mice (e.g., nude or NSG mice) to prevent rejection of the human tumor cells.[16][18]
- Implantation: Subcutaneously inject a defined number of cells (e.g., 2-5 million) into the flank of each mouse.[17][18]
- Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume regularly using digital calipers.[16][18]
- Randomization and Dosing: Once tumors reach the target size, randomize mice into treatment and control groups.[16] Administer MYCi975 (e.g., 100 mg/kg, orally) and a vehicle control according to the planned schedule.
- Efficacy Assessment: Continue to monitor tumor volume and mouse body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).





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Workflow for a subcutaneous xenograft study.



Genomic and Epigenomic Impact

MYCi975 selectively modulates the c-Myc cistrome and the epigenomic landscape.[9][19] Studies using ChIP-seq and RNA-seq have revealed that MYCi975 treatment leads to a loss of MYC chromatin occupancy and alters gene expression.[9] Interestingly, this effect is selective. Genes involved in the cell cycle and DNA replication are highly sensitive to MYCi975, while genes related to core transcriptional pathways and RNA biogenesis are largely spared.[9][19] [20] This selectivity may contribute to the inhibitor's therapeutic window and tolerability.[1]

Combination Therapy Potential

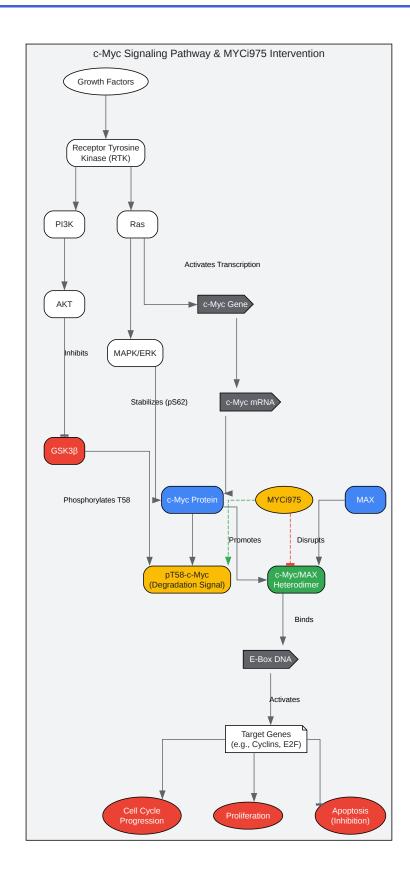
Preclinical studies have highlighted the potential of MYCi975 in combination with other cancer therapies.

- Immunotherapy: MYCi975 treatment remodels the tumor microenvironment by increasing the
 infiltration of immune cells and upregulating the expression of PD-L1 on tumor cells.[1][7]
 This provides a strong rationale for combining MYCi975 with immune checkpoint inhibitors
 like anti-PD-1, a combination that has shown synergistic effects in mouse models.[6]
- Hormone Therapy: MYCi975 can suppress MYC-regulated lineage factors such as the
 androgen receptor (AR/ARv7).[9][19] This has been shown to synergistically sensitize
 resistant prostate cancer cells to the anti-androgen drug enzalutamide.[9][19] A similar
 synergistic effect was observed with 4-hydroxytamoxifen in estrogen receptor-positive breast
 cancer cells.[9][19]
- Chemotherapy: In triple-negative breast cancer (TNBC) cell lines, combining MYCi975 with chemotherapeutic agents like paclitaxel or doxorubicin resulted in enhanced inhibition of cell growth.[12][13]

c-Myc Signaling Pathway and MYCi975 Intervention

The c-Myc protein is a central node in a complex network of signaling pathways that regulate cell fate.[10] Its expression and stability are tightly controlled by upstream signals, such as the Ras-MAPK and PI3K-AKT pathways.[10][21] MYCi975 intervenes at the core of this network by directly targeting the c-Myc protein for degradation and inhibiting its transcriptional activity.





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c-Myc signaling and points of MYCi975 intervention.



Conclusion

The preclinical data for MYCi975 establish it as a potent and selective inhibitor of c-Myc with a dual mechanism of action. It effectively suppresses tumor growth in vitro and in vivo and demonstrates a favorable pharmacokinetic and tolerability profile.[1][4] Furthermore, its ability to modulate the tumor microenvironment and synergize with other cancer therapies, including immunotherapy and hormone therapy, makes it a highly promising candidate for clinical development.[1][9][12] The selective nature of its impact on the MYC transcriptional program provides a strong rationale for its therapeutic window, suggesting that MYCi975 could be a valuable tool in the treatment of a wide range of MYC-driven cancers.[1][9]

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